molecular formula C7H16O3 B7769477 1,1,1-Trimethoxy-2-methylpropane CAS No. 66226-66-2

1,1,1-Trimethoxy-2-methylpropane

Cat. No.: B7769477
CAS No.: 66226-66-2
M. Wt: 148.20 g/mol
InChI Key: BGLARIMANCDMQX-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-2-methylpropane: is an organic compound with the chemical formula C7H16O3 . It is also known by its systematic name trimethyl orthoisobutyrate . This compound is a colorless to almost colorless liquid with a characteristic odor. It is primarily used in organic synthesis and as a solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxy-2-methylpropane can be synthesized through the esterification of isobutyric acid with methanol. The reaction typically requires an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of isobutyric acid with methanol in the presence of an acidic catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is obtained as a high-purity liquid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethoxy-2-methylpropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Isobutyric acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-methyl-1,3-propanediol.

Mechanism of Action

The mechanism of action of 1,1,1-trimethoxy-2-methylpropane involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release isobutyric acid and methanol, which can then participate in various metabolic pathways. The compound’s reactivity with different nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • Trimethyl orthoacetate
  • Trimethyl orthoformate
  • Trimethyl orthopropionate

Comparison: 1,1,1-Trimethoxy-2-methylpropane is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, it has a lower boiling point and different solubility characteristics compared to trimethyl orthoacetate and trimethyl orthoformate. Its branched structure also affects its reactivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

1,1,1-trimethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLARIMANCDMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967139
Record name 1,1,1-Trimethoxy-2-methylpropane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52698-46-1, 66226-66-2
Record name 1,1,1-Trimethoxy-2-methylpropane
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Record name 1,1,1-Trimethoxy-2-methylpropane
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Record name 1,1,1-Trimethoxy-2-methylpropane
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Record name 1,1,1-Trimethoxy-2-methylpropane
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Record name 1,1,1-Trimethoxy-2-methylpropane
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Record name 1,1,1-Trimethoxy-2-methylpropane
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